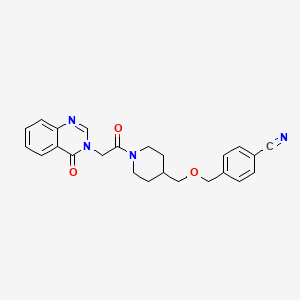
4-(((1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)piperidin-4-yl)methoxy)methyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(((1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)piperidin-4-yl)methoxy)methyl)benzonitrile is a complex organic compound known for its diverse applications in scientific research. This compound's structure features a quinazolinone core, a piperidine ring, and a benzonitrile group, making it a unique candidate for various biological and chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(((1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)piperidin-4-yl)methoxy)methyl)benzonitrile involves several steps:
Formation of the quinazolinone core: Typically, this involves the cyclization of anthranilic acid derivatives under specific conditions.
Attachment of the piperidine ring: This can be achieved through amide bond formation using appropriate acylating agents.
Incorporation of the benzonitrile group: This often involves nucleophilic substitution reactions, introducing the benzonitrile moiety into the molecule.
Industrial Production Methods: Scaling up for industrial production requires optimization of each step to maximize yield and purity. This includes:
Choosing the right solvents and catalysts: Ensuring the reactions proceed efficiently.
Temperature control: Maintaining optimal temperatures to favor desired reactions while minimizing by-products.
Purification techniques: Such as crystallization, chromatography, or recrystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, especially at the quinazolinone core.
Reduction: The nitro groups can be reduced to amines under the right conditions.
Substitution: Various nucleophilic substitution reactions can be performed on the benzonitrile group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents or nucleophiles depending on the desired substitution.
Major Products Formed:
Oxidation Products: Quinazoline-N-oxides or other oxidized derivatives.
Reduction Products: Amine derivatives from the reduction of nitro groups.
Substitution Products: Varied depending on the nature of the nucleophile used.
Scientific Research Applications
4-(((1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)piperidin-4-yl)methoxy)methyl)benzonitrile is valuable in multiple research areas:
Chemistry:
As a building block: For synthesizing more complex molecules.
Catalysis: Acting as a ligand in catalysis reactions.
Biology:
Protein interaction studies: To explore binding mechanisms with various proteins.
Cellular assays: To observe effects on cell behavior and metabolic pathways.
Medicine:
Drug development: Investigating its potential as a therapeutic agent.
Pharmacokinetics: Understanding its absorption, distribution, metabolism, and excretion (ADME) properties.
Industry:
Material science: Used in creating new materials with specific properties.
Agriculture: Potential use in developing agrochemicals.
Mechanism of Action
The compound exerts its effects through multiple mechanisms:
Molecular Targets: Interacts with specific enzymes or receptors, altering their activity.
Pathways Involved: Affects signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Quinazolinone derivatives: Known for their biological activities.
Benzonitrile compounds: Used in various industrial and research applications.
Piperidine-based molecules: Widely studied for their pharmacological properties.
Its combination of a quinazolinone core with a piperidine ring and benzonitrile group is not commonly found, making it a compound of interest for further exploration in scientific research and industrial applications.
Properties
IUPAC Name |
4-[[1-[2-(4-oxoquinazolin-3-yl)acetyl]piperidin-4-yl]methoxymethyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3/c25-13-18-5-7-19(8-6-18)15-31-16-20-9-11-27(12-10-20)23(29)14-28-17-26-22-4-2-1-3-21(22)24(28)30/h1-8,17,20H,9-12,14-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUXHYUXQDVXHFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=C(C=C2)C#N)C(=O)CN3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-allyl-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2902816.png)


![tert-butyl 2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate](/img/structure/B2902824.png)
![methyl 2-((Z)-6-sulfamoyl-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2902826.png)



![1-(2-Methoxy-5-methylphenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea](/img/structure/B2902833.png)



![(2S)-2-amino-N-methyl-2-phenyl-N-[2-(pyridin-4-yl)ethyl]acetamide dihydrochloride](/img/structure/B2902838.png)
![4-[bis(2-cyanoethyl)sulfamoyl]-N-[(2Z)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2902839.png)
